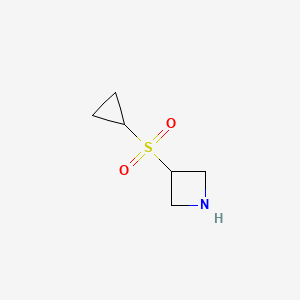
2-Amino-4-butoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-butoxybutanamide is an organic compound with the molecular formula C8H18N2O2 It is a derivative of butanamide, featuring an amino group at the second position and a butoxy group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-butoxybutanamide typically involves the reaction of 4-butoxybutanoic acid with ammonia or an amine source under controlled conditions. One common method is the amidation reaction, where 4-butoxybutanoic acid is treated with ammonia in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Amino-4-butoxybutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted butanamides.
科学的研究の応用
2-Amino-4-butoxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-4-butoxybutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The butoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
類似化合物との比較
Similar Compounds
2-Amino-4-hydroxybutanamide: Similar structure but with a hydroxy group instead of a butoxy group.
2-Amino-4-methoxybutanamide: Similar structure but with a methoxy group instead of a butoxy group.
2-Amino-4-ethoxybutanamide: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
2-Amino-4-butoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The butoxy group provides increased lipophilicity compared to hydroxy or methoxy analogs, which can influence its behavior in biological systems and industrial processes.
特性
分子式 |
C8H18N2O2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
2-amino-4-butoxybutanamide |
InChI |
InChI=1S/C8H18N2O2/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11) |
InChIキー |
OCVQTXDTVXABOP-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCC(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


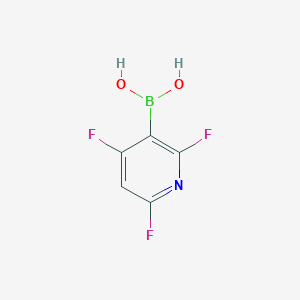
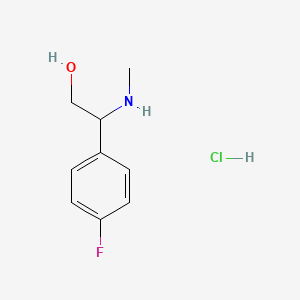
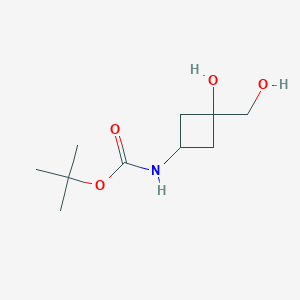

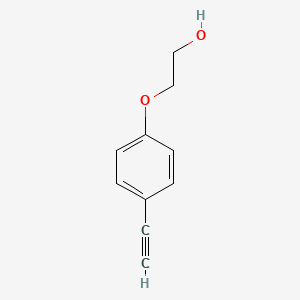


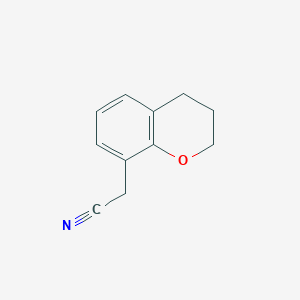
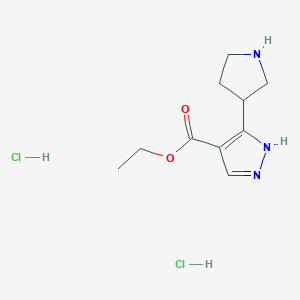
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
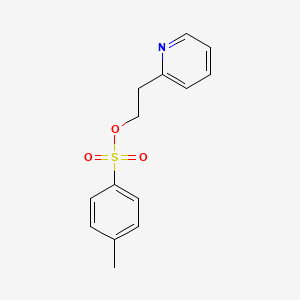
![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
![2-[3-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B13474200.png)
